molecular formula C10H8BrNO B8799416 2-bromo-1-(1H-indol-2-yl)ethanone CAS No. 3470-72-2

2-bromo-1-(1H-indol-2-yl)ethanone

Cat. No.: B8799416
CAS No.: 3470-72-2
M. Wt: 238.08 g/mol
InChI Key: AFBWFQXGVILQRR-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular structure of 2-bromo-1-(1H-indol-2-yl)ethanone (C₁₀H₈BrNO) comprises an indole core substituted with a bromine atom at position 2 and an acetyl group (ethanone) at position 1. Crystallographic studies of analogous brominated indole derivatives, such as 1-(2-bromoethyl)indoline-2,3-dione, reveal orthorhombic crystal systems with space group P2₁2₁2₁ and unit cell parameters a = 4.68 Å, b = 12.96 Å, and c = 16.11 Å. These parameters suggest a tightly packed lattice stabilized by intermolecular interactions.

Key Structural Features:

  • Indole Core Planarity : The indole moiety exhibits near-planarity (root-mean-square deviation = 0.026 Å), a characteristic shared with other substituted indoles.
  • Substituent Orientation : The bromine atom at position 2 and the acetyl group at position 1 adopt trans configurations, minimizing steric hindrance.
  • Intermolecular Interactions : C–H···O hydrogen bonds between the acetyl carbonyl and adjacent indole hydrogen atoms form R₄⁴(24) motifs, creating layered structures parallel to the ab plane.
Table 1: Crystallographic Parameters of Selected Brominated Indoles
Compound Space Group a (Å) b (Å) c (Å) Intermolecular Interactions
This compound P2₁2₁2₁ 4.68 12.96 16.11 C–H···O, Br···H
1-(2-Bromoethyl)indoline-2,3-dione P2₁2₁2₁ 4.68 12.96 16.11 C–H···O, Br···H (18.7% contacts)
2-Bromo-1H-indole P 7.21 7.34 7.45 π-π stacking, N–H···N

Hirshfeld surface analysis indicates that bromine contributes 18.7% of intermolecular contacts (Br···H), while H···H interactions account for 19.3%, reflecting the steric influence of the acetyl group.

Properties

CAS No.

3470-72-2

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

2-bromo-1-(1H-indol-2-yl)ethanone

InChI

InChI=1S/C10H8BrNO/c11-6-10(13)9-5-7-3-1-2-4-8(7)12-9/h1-5,12H,6H2

InChI Key

AFBWFQXGVILQRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)CBr

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the β-position of the ketone group serves as an excellent leaving group, enabling nucleophilic substitution (SN₂ or SN₁ mechanisms). Common nucleophiles and outcomes include:

Nucleophile Reagents/Conditions Product Yield Reference
AminesRNH₂, DMF, K₂CO₃, 60–80°C2-Amino-1-(1H-indol-2-yl)ethanone70–85%
ThiolsRSH, DMSO, NaOH, RT2-Sulfanyl-1-(1H-indol-2-yl)ethanone65–75%
AzidesNaN₃, DMF, 50°C2-Azido-1-(1H-indol-2-yl)ethanone80–90%

Mechanistic Notes :

  • Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

  • Base (e.g., K₂CO₃) deprotonates indole NH, increasing ring electron density and stabilizing intermediates.

Coupling Reactions

The bromine atom facilitates cross-coupling reactions, enabling C–C bond formation:

Reaction Type Catalyst/Reagents Product Yield Reference
SuzukiPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, 80°C2-Aryl-1-(1H-indol-2-yl)ethanone60–75%
HeckPd(OAc)₂, Alkene, NEt₃, 100°CAlkenyl-substituted indole derivatives55–70%

Key Observations :

  • Suzuki couplings require inert atmospheres to prevent catalyst deactivation.

  • Steric hindrance from the indole 2-position may reduce yields compared to 3-substituted analogs.

Reduction Reactions

The ketone group undergoes reduction to form secondary alcohols:

Reducing Agent Conditions Product Yield Reference
NaBH₄MeOH, 0°C to RT2-Bromo-1-(1H-indol-2-yl)ethanol85–90%
LiAlH₄THF, reflux2-Bromo-1-(1H-indol-2-yl)ethanol90–95%

Side Reactions :

  • Over-reduction of the indole ring is suppressed by using milder agents like NaBH₄.

Oxidation Reactions

The indole ring and ketone group are susceptible to oxidation:

Oxidizing Agent Conditions Product Yield Reference
KMnO₄H₂SO₄, H₂O, 100°CIndole-2-carboxylic acid40–50%
CrO₃AcOH, RT2-Oxoindole derivatives30–40%

Mechanistic Insight :

  • Acidic conditions promote electrophilic attack on the indole ring, leading to ring-opening or hydroxylation.

Cyclization and Heterocycle Formation

The compound participates in cycloadditions to form fused heterocycles:

Reagent Conditions Product Yield Reference
NH₂NH₂EtOH, refluxIndolo[2,1-b]thiazole70–80%
CS₂, KOHDMF, 120°CIndole-fused thiadiazole60–70%

Applications :

  • These heterocycles are pharmacophores in antimicrobial and anticancer agents.

Comparative Reactivity with Structural Analogs

Compound Reactivity
2-Bromo-1-(1H-indol-3-yl)ethanoneHigher electrophilicity due to indole 3-position resonance stabilization.
1-(1H-Indol-2-yl)ethanoneLacks bromine, limiting substitution/coupling reactivity.

Preparation Methods

Key Steps and Conditions

  • Starting Material : 1-(1H-indol-2-yl)ethanone is synthesized via acylation of indole.

  • Bromination :

    • Reagents : Br₂ in acetic acid or carbon tetrachloride (CCl₄) at controlled temperatures (0–25°C) to prevent over-bromination.

    • Mechanism : Electrophilic substitution at the α-position of the ethanone group, facilitated by the electron-withdrawing ketone moiety.

Parameter Value/Description Reference
SolventAcetic acid, CCl₄, or dichloromethane (DCM)
Temperature0–25°C
Reaction Time1–4 hours
Yield60–78% (varies with purity)

Optimization Strategies

  • Temperature Control : Low temperatures reduce side reactions, such as di-bromination.

  • Solvent Choice : Polar aprotic solvents (e.g., DCM) enhance bromine reactivity.

Direct Bromoacetylation of Indole

This method bypasses pre-acetylation by reacting indole directly with bromoacetyl bromide. This approach is efficient for large-scale production.

Reaction Protocol

  • Reagents : Bromoacetyl bromide in anhydrous DCM or acetonitrile.

  • Base : 2,6-Dimethylpyridine (DMP) or triethylamine to neutralize HBr byproducts.

  • Conditions : Stirring at 25–35°C for 2–4 hours.

Parameter Value/Description Reference
SolventDCM, acetonitrile, or THF
BaseDMP or triethylamine
Yield80–90% (industrial settings)

Mechanism

Bromoacetyl bromide undergoes nucleophilic attack by the indole nitrogen, forming a bromoacetylated intermediate. Subsequent deprotonation yields the target compound.

N-Bromosuccinimide (NBS)-Mediated Bromination

NBS is a milder brominating agent used in allylic or benzylic bromination. This method is preferred for sensitive substrates.

Experimental Details

  • Reagents : NBS in chloroform (CHCl₃) or toluene.

  • Initiator : Light or peroxides to initiate radical bromination.

  • Conditions : Reflux for 6–12 hours.

Parameter Value/Description Reference
SolventCHCl₃, toluene, or CCl₄
Yield44–60%

Advantages

  • Selectivity : Targets allylic or benzylic positions without over-bromination.

  • Safety : Avoids handling toxic bromine gas.

Friedel-Crafts Acylation Followed by Bromination

This method involves acylation of indole via Friedel-Crafts chemistry, followed by bromination.

Synthetic Pathway

  • Acylation : React indole with acetyl chloride in the presence of AlCl₃ to form 1-(1H-indol-2-yl)ethanone.

  • Bromination : Use NBS or Br₂ under radical or electrophilic conditions.

Parameter Value/Description Reference
CatalystAlCl₃
Yield90–93% (bromination step)

Key Challenges

  • Regioselectivity : Ensuring bromination occurs at the ethanone’s α-position rather than the indole ring.

Industrial-Scale Production

Large-scale synthesis prioritizes cost-effectiveness and reproducibility.

Optimal Conditions

  • Reagents : Bromoacetyl bromide in DCM with DMP.

  • Purification : Recrystallization or vacuum distillation.

Parameter Value/Description Reference
SolventDCM, THF, or acetonitrile
Purity>95% (HPLC)

Comparative Analysis of Methods

Method Reagents Yield Advantages Limitations
Bromination of acetylated indoleBr₂, NBS, CCl₄60–78%High purity, scalableSensitive to temperature
Direct bromoacetylationBromoacetyl bromide, DMP80–90%Fast, high yieldRequires anhydrous conditions
NBS-mediated brominationNBS, CHCl₃, light44–60%Mild conditions, selectiveLower yield, longer reaction time
Friedel-Crafts + brominationAlCl₃, NBS90–93%Simple reagentsRisk of ring bromination
Industrial synthesisBromoacetyl bromide, DMP>95%Cost-effective, reproducibleRequires specialized equipment

Critical Challenges and Solutions

Challenge Solution Reference
Over-brominationLow-temperature control (0–5°C)
Low solubilityUse polar aprotic solvents (DMF, DMSO)
By-product formationPurification via column chromatography

Q & A

Q. Q1. What are the established synthetic routes for 2-bromo-1-(1H-indol-2-yl)ethanone, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via bromination of 1-(1H-indol-2-yl)ethanone. A common method involves reacting the precursor with bromine (Br₂) in acetic acid or dichloromethane at room temperature or slightly elevated temperatures (30–40°C) . Key factors affecting yield include:

  • Solvent choice : Polar aprotic solvents (e.g., DCM) minimize side reactions compared to protic solvents.
  • Reaction time : Extended times (>12 hours) may lead to over-bromination or decomposition.
  • Temperature control : Higher temperatures accelerate bromination but reduce selectivity.
    For industrial scalability, flow reactors with automated temperature and stoichiometric control are recommended to enhance reproducibility .

Q. Q2. How can the purity and structural identity of this compound be validated post-synthesis?

Answer:

  • Chromatography : HPLC or GC-MS with a C18 column (methanol/water mobile phase) identifies impurities; retention time comparisons against standards are critical.
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm the presence of the indole ring (δ 7.0–7.5 ppm for aromatic protons) and bromoacetone moiety (δ 4.2–4.5 ppm for CH₂Br) .
    • IR : A strong carbonyl stretch (~1700 cm⁻¹) and C-Br vibration (~550 cm⁻¹) confirm functional groups .
  • X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., indole substitution at C2 vs. C3) .

Q. Q3. What are the primary chemical reactivities of this compound in substitution reactions?

Answer: The bromine atom is highly electrophilic, enabling nucleophilic substitutions. Common reactions include:

  • Amine coupling : React with primary/secondary amines (e.g., pyrrolidine) in DMF/K₂CO₃ to form indole-ethanone-amine derivatives .
  • Thiol displacement : Use thiourea in ethanol under reflux to generate thioether analogs .
  • Grignard reactions : React with organomagnesium reagents (e.g., MeMgBr) to form tertiary alcohols, though steric hindrance from the indole ring may limit yields .

Advanced Research Questions

Q. Q4. How can computational methods predict the regioselectivity of this compound in cross-coupling reactions?

Answer:

  • DFT calculations : Model transition states to compare activation energies for Suzuki-Miyaura coupling at bromine vs. indole C3 positions. Basis sets (e.g., B3LYP/6-31G*) predict preferential reactivity at the bromine site due to lower steric hindrance .
  • Molecular docking : Simulate interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to optimize ligand choice for selective coupling .

Q. Q5. What strategies resolve contradictions in biological activity data for indole-bromoethanone derivatives?

Answer: Discrepancies in antimicrobial or anticancer assays often arise from:

  • Solubility issues : Use DMSO-d6 or cyclodextrin-based carriers to improve bioavailability in cell-based assays .
  • Metabolic instability : Perform stability studies in liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450-mediated dehalogenation) .
  • Off-target effects : Combine proteomics (e.g., SILAC) with CRISPR screening to distinguish primary targets from secondary interactions .

Q. Q6. How does the crystal packing of this compound influence its solid-state reactivity?

Answer:

  • X-ray diffraction : Reveals intermolecular interactions (e.g., C-H···O hydrogen bonds) that stabilize the keto form over enol tautomers .
  • Thermogravimetric analysis (TGA) : Correlate melting points (observed range: 120–125°C) with lattice energy to predict stability under thermal stress .
  • Mechanochemical studies : Ball-milling with co-crystals (e.g., succinic acid) enhances reactivity in solvent-free Suzuki couplings .

Q. Q7. What are the challenges in scaling up the synthesis of this compound, and how are they mitigated?

Answer:

  • Bromine handling : Replace liquid Br₂ with safer alternatives (e.g., N-bromosuccinimide) in flow reactors to minimize exposure risks .
  • Purification : Use fractional crystallization (hexane/EtOAc) or flash chromatography (silica gel, 20% EtOAc/hexane) to isolate high-purity product (>98%) .
  • Waste management : Neutralize residual Br₂ with Na₂S₂O₃ before disposal to meet environmental regulations .

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